(S)-(-)-1-Phenylethyl isocyanate

Catalog No.
S1510837
CAS No.
14649-03-7
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-Phenylethyl isocyanate

CAS Number

14649-03-7

Product Name

(S)-(-)-1-Phenylethyl isocyanate

IUPAC Name

[(1S)-1-isocyanatoethyl]benzene

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m0/s1

InChI Key

JJSCUXAFAJEQGB-QMMMGPOBSA-N

SMILES

CC(C1=CC=CC=C1)N=C=O

Canonical SMILES

CC(C1=CC=CC=C1)N=C=O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N=C=O

(S)-(-)-alpha-Methylbenzyl isocyanate, also known as (S)-(-)-1-Phenylethyl isocyanate, is a valuable tool in various scientific research applications, primarily in the field of organic chemistry.

Chiral Derivatizing Agent

One of the most crucial uses of (S)-(-)-alpha-Methylbenzyl isocyanate is as a chiral derivatizing agent. This means it can be used to convert racemic mixtures (mixtures containing equal amounts of two enantiomers) into diastereomeric derivatives. These derivatives are readily separable due to their different physical and chemical properties, enabling the isolation and purification of individual enantiomers.

This technique is particularly beneficial in the study of optically active molecules, which exhibit different biological activities and pharmacological properties depending on their chirality. For instance, (S)-(-)-alpha-Methylbenzyl isocyanate has been employed to resolve various racemic alcohols, amines, and carboxylic acids, allowing researchers to access pure enantiomers for further investigations and applications.

(S)-(-)-1-Phenylethyl isocyanate is a chiral isocyanate compound with the molecular formula C₉H₉NO and a molecular weight of approximately 147.18 g/mol. It is characterized by a phenylethyl group attached to an isocyanate functional group, making it a significant reagent in organic chemistry, particularly for its utility in chiral resolution and synthesis. The compound appears as a clear liquid with an odorless characteristic, and it has a boiling point of around 55-56 °C at reduced pressure (2.5 mmHg) and a flash point of 65 °C (149 °F) .

There is no documented information regarding a specific mechanism of action for (S)-(-)-alpha-Methylbenzyl isocyanate in biological systems.

Isocyanates are generally toxic and can cause irritation to the skin, eyes, and respiratory system []. (S)-(-)-alpha-Methylbenzyl isocyanate likely shares these hazards. Safety data sheets (SDS) from chemical suppliers indicate the following hazards:

  • Toxic if swallowed or inhaled []
  • Causes skin and eye irritation []
  • May cause respiratory irritation and allergic reactions []
  • Suspected mutagen []
  • Combustible liquid []
, notably:

  • Nucleophilic Addition: It can react with nucleophiles, such as alcohols and amines, to form carbamates or ureas.
  • Chiral Derivatization: This compound is used as a chiral derivatization reagent for the resolution of secondary alcohols and hydroxy fatty acids, allowing for the determination of enantiomeric excess .
  • Polymerization: It can also engage in polymerization reactions under specific conditions, contributing to the synthesis of polyurethanes.

Research indicates that (S)-(-)-1-Phenylethyl isocyanate exhibits biological activities that may include:

  • Anticancer Properties: The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells, specifically lung and esophageal cancer cells .
  • Toxicity: It is classified as hazardous due to its acute inhalation toxicity and potential to cause skin irritation and respiratory sensitization .

Several methods exist for synthesizing (S)-(-)-1-Phenylethyl isocyanate:

  • From Phenethyl Alcohol: The compound can be synthesized by reacting phenethyl alcohol with phosgene or other isocyanate precursors under controlled conditions.
  • Chiral Resolution: It can also be obtained through the resolution of racemic mixtures using chiral catalysts or reagents .
  • Direct Isocyanation: Another method involves direct isocyanation of phenethyl derivatives using isocyanating agents.

(S)-(-)-1-Phenylethyl isocyanate has several applications:

  • Chiral Analysis: It serves as a powerful reagent for the chiral analysis of various compounds, aiding in the determination of optical purity .
  • Pharmaceutical Development: Its biological activity makes it valuable in drug development, particularly in creating compounds with anticancer properties.
  • Synthetic Chemistry: The compound is utilized in synthetic organic chemistry for constructing complex molecules through its reactivity with nucleophiles.

Interaction studies involving (S)-(-)-1-Phenylethyl isocyanate focus on its reactivity with biological molecules. Research has shown that it can interact with amino acids and proteins, leading to modifications that may influence biological pathways. These interactions are crucial for understanding its mechanism of action in anticancer activity and potential side effects related to toxicity .

Several compounds share structural similarities with (S)-(-)-1-Phenylethyl isocyanate. Here are some notable examples:

Compound NameStructureUnique Features
2-Phenylethyl IsocyanateC₉H₉NOLess chiral specificity; primarily used as a hapten .
(R)-(+)-1-Phenylethyl IsocyanateC₉H₉NOEnantiomer of (S)-(-)-1-Phenylethyl isocyanate; used for comparative studies in chirality .
(S)-(-)-α-Methylbenzyl IsocyanateC₉H₁₁NOExhibits different biological activities; used in similar synthetic applications .

The uniqueness of (S)-(-)-1-Phenylethyl isocyanate lies in its specific chiral configuration which allows for selective interactions in biological systems, making it particularly valuable for applications requiring high enantioselectivity.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (86.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (97.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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